
PROTAC Bcl-xL ligand-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC Bcl-xL ligand-1 is a compound used in the synthesis of proteolysis-targeting chimeras (PROTACs) that specifically target the Bcl-xL protein. Bcl-xL is a member of the B-cell lymphoma 2 (BCL-2) protein family, which plays a crucial role in regulating apoptosis, or programmed cell death. By targeting Bcl-xL, this compound can help degrade this protein, offering potential therapeutic benefits in cancer treatment and other diseases where apoptosis regulation is disrupted .
准备方法
The synthesis of PROTAC Bcl-xL ligand-1 involves several steps. The compound is typically prepared by combining a ligand that targets Bcl-xL with an E3 ubiquitin ligase recruitment ligand, connected by a chemical linker. The synthetic route includes the following steps:
Ligand Synthesis: The ligand targeting Bcl-xL is synthesized using standard organic synthesis techniques.
Linker Attachment: A chemical linker is attached to the ligand.
E3 Ligase Recruitment Ligand Attachment: The E3 ubiquitin ligase recruitment ligand is then attached to the other end of the linker.
The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween 80 .
化学反应分析
PROTAC Bcl-xL ligand-1 undergoes several types of chemical reactions:
Ubiquitination: The primary reaction is the ubiquitination of the target protein Bcl-xL. This involves the attachment of ubiquitin molecules to Bcl-xL, marking it for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, Bcl-xL is degraded by the proteasome, a protein complex responsible for degrading unneeded or damaged proteins.
Common reagents used in these reactions include ubiquitin, E1 activating enzymes, E2 conjugating enzymes, and E3 ligases . The major product formed from these reactions is the degraded fragments of Bcl-xL.
科学研究应用
PROTAC Bcl-xL ligand-1 has a wide range of scientific research applications:
Cancer Research: It is used to study the role of Bcl-xL in cancer and to develop targeted therapies that degrade Bcl-xL, thereby inducing apoptosis in cancer cells
Drug Development: The compound is used in the development of new drugs that target Bcl-xL for degradation, offering a novel approach to treating diseases where Bcl-xL is overexpressed.
Biological Studies: Researchers use this compound to investigate the mechanisms of protein degradation and the role of Bcl-xL in cellular processes.
作用机制
The mechanism of action of PROTAC Bcl-xL ligand-1 involves the following steps:
Binding: The ligand portion of the compound binds to the Bcl-xL protein.
Recruitment: The E3 ubiquitin ligase recruitment ligand brings the E3 ligase into proximity with Bcl-xL.
Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to Bcl-xL.
Degradation: The ubiquitinated Bcl-xL is recognized and degraded by the proteasome
相似化合物的比较
PROTAC Bcl-xL ligand-1 is unique in its ability to specifically target and degrade Bcl-xL. Similar compounds include:
BH3 Mimetics: These compounds inhibit Bcl-xL but do not degrade it.
Dual Degraders: Compounds like 753b target both Bcl-xL and BCL-2, offering broader therapeutic potential but with increased complexity.
This compound stands out due to its specificity and efficiency in degrading Bcl-xL, making it a valuable tool in both research and therapeutic applications.
属性
分子式 |
C32H29IN4O4S2 |
|---|---|
分子量 |
724.6 g/mol |
IUPAC 名称 |
ethyl 2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-(4-iodophenoxy)propyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C32H29IN4O4S2/c1-2-40-30(39)28-27(11-6-18-41-22-14-12-21(33)13-15-22)43-32(35-28)37-17-16-20-7-5-8-23(24(20)19-37)29(38)36-31-34-25-9-3-4-10-26(25)42-31/h3-5,7-10,12-15H,2,6,11,16-19H2,1H3,(H,34,36,38) |
InChI 键 |
NOZZAZZDPDCLQI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(SC(=N1)N2CCC3=C(C2)C(=CC=C3)C(=O)NC4=NC5=CC=CC=C5S4)CCCOC6=CC=C(C=C6)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione](/img/structure/B11936511.png)
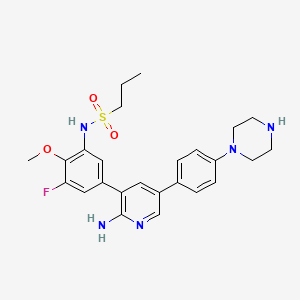

![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-9-(3-fluorophenyl)-2-piperazin-1-ylpurin-6-amine](/img/structure/B11936528.png)
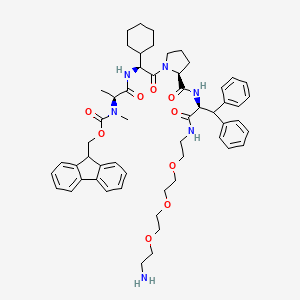
![(1E)-1-(3-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11936550.png)
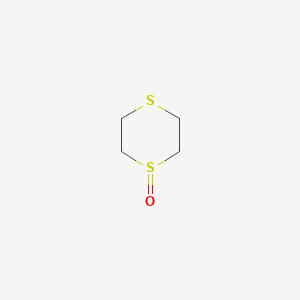
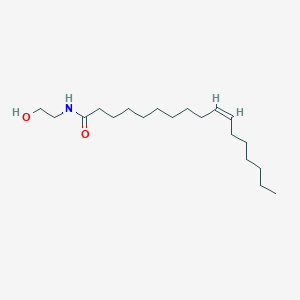

![[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B11936571.png)
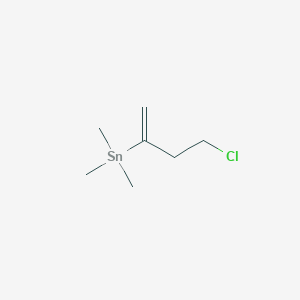
![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B11936581.png)
![heptadecan-9-yl 7-[(6-heptoxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11936584.png)
![3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
